
(E)-1-Methoxy-3-methyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Methoxy-3-methyl-1-butene is an organic compound with the molecular formula C6H12O. It is an alkene with a methoxy group and a methyl group attached to the carbon chain. The “E” designation indicates the trans configuration of the double bond, meaning the methoxy and methyl groups are on opposite sides of the double bond. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-1-Methoxy-3-methyl-1-butene can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous acid catalysts, such as zeolites or sulfonated resins, can enhance the reaction rate and selectivity. The process may also include purification steps, such as distillation, to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Methoxy-3-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond can yield the saturated ether, 1-methoxy-3-methylbutane, using catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: 1-Methoxy-3-methylbutane.
Substitution: Various substituted alkenes or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-Methoxy-3-methyl-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes and ethers.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which (E)-1-Methoxy-3-methyl-1-butene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the methoxy group and the double bond. The methoxy group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-1-Methoxy-3-methyl-1-butene: The cis isomer of the compound, where the methoxy and methyl groups are on the same side of the double bond.
1-Methoxy-2-methyl-1-butene: A positional isomer with the methoxy group attached to a different carbon atom.
1-Methoxy-3-methylbutane: The saturated ether formed by hydrogenation of (E)-1-Methoxy-3-methyl-1-butene.
Uniqueness
This compound is unique due to its specific geometric configuration (trans) and the presence of both a methoxy group and a double bond. This combination of features imparts distinct reactivity and properties, making it valuable for various chemical and industrial applications.
Propriétés
Numéro CAS |
31915-76-1 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(E)-1-methoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C6H12O/c1-6(2)4-5-7-3/h4-6H,1-3H3/b5-4+ |
Clé InChI |
NDACTLNPNAMFLK-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)/C=C/OC |
SMILES canonique |
CC(C)C=COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


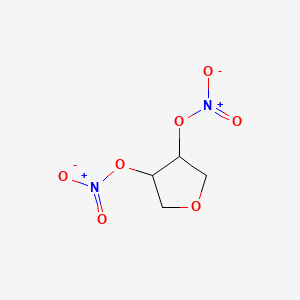
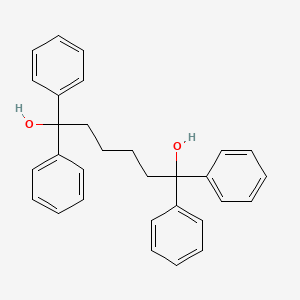
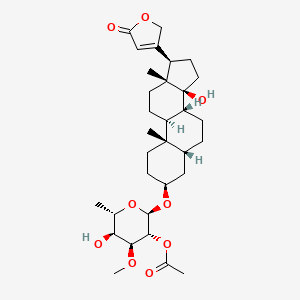
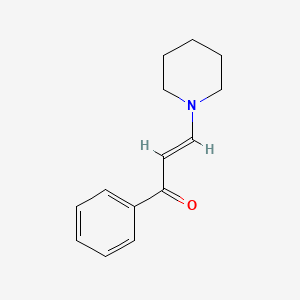

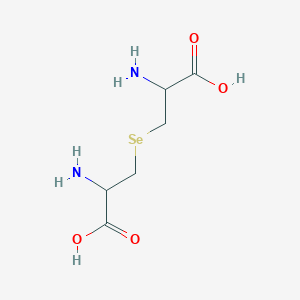
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
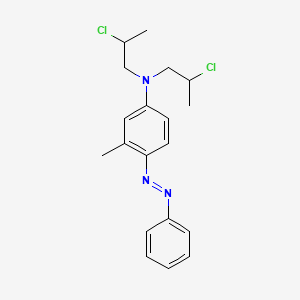
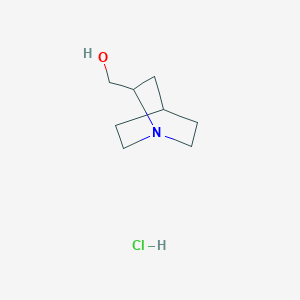
![ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate](/img/structure/B14159867.png)
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)
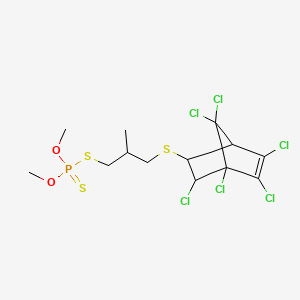
![4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-](/img/structure/B14159887.png)
